![molecular formula C15H22N2O4 B4285411 ETHYL 3-({[(4-METHOXYPHENETHYL)AMINO]CARBONYL}AMINO)PROPANOATE](/img/structure/B4285411.png)
ETHYL 3-({[(4-METHOXYPHENETHYL)AMINO]CARBONYL}AMINO)PROPANOATE
Übersicht
Beschreibung
Ethyl N-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-beta-alaninate is an organic compound that belongs to the class of beta-alanine derivatives This compound is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and an amino carbonyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-({[(4-METHOXYPHENETHYL)AMINO]CARBONYL}AMINO)PROPANOATE typically involves the reaction of beta-alanine with ethyl chloroformate in the presence of a base to form the ethyl ester of beta-alanine. This intermediate is then reacted with 2-(4-methoxyphenyl)ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amine or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl N-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-beta-alaninate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ETHYL 3-({[(4-METHOXYPHENETHYL)AMINO]CARBONYL}AMINO)PROPANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methoxyphenyl group allows for specific interactions with aromatic amino acids in proteins, while the amino carbonyl linkage can form hydrogen bonds with target molecules. These interactions can influence various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl N-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-beta-alaninate can be compared with other beta-alanine derivatives:
Ethyl N-({[2-(4-hydroxyphenyl)ethyl]amino}carbonyl)-beta-alaninate: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and biological activity.
Ethyl N-({[2-(4-methylphenyl)ethyl]amino}carbonyl)-beta-alaninate: Contains a methyl group instead of a methoxy group, affecting its chemical properties and interactions.
Ethyl N-({[2-(4-chlorophenyl)ethyl]amino}carbonyl)-beta-alaninate:
These comparisons highlight the unique features of ETHYL 3-({[(4-METHOXYPHENETHYL)AMINO]CARBONYL}AMINO)PROPANOATE, such as its specific functional groups and their influence on its chemical and biological properties.
Eigenschaften
IUPAC Name |
ethyl 3-[2-(4-methoxyphenyl)ethylcarbamoylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-3-21-14(18)9-11-17-15(19)16-10-8-12-4-6-13(20-2)7-5-12/h4-7H,3,8-11H2,1-2H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVPTRDOQVJPPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NCCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


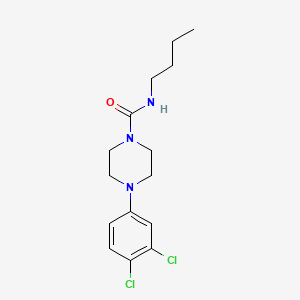
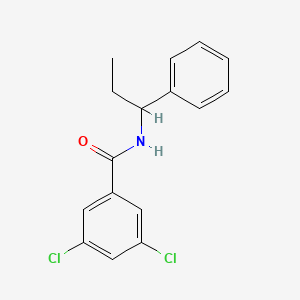
![1-Cyclopentyl-3-[1-(pyridin-4-yl)ethyl]urea](/img/structure/B4285368.png)
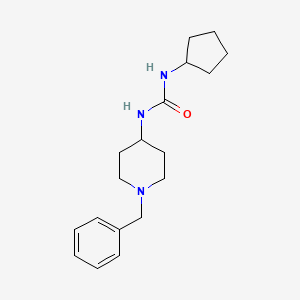
![N-CYCLOPENTYL-4-{[2-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4285378.png)
![N-cyclopentyl-4-[(4-ethylphenyl)methyl]piperazine-1-carboxamide](/img/structure/B4285384.png)
![ETHYL 3-({[(2-PYRIDYLMETHYL)AMINO]CARBONYL}AMINO)PROPANOATE](/img/structure/B4285398.png)
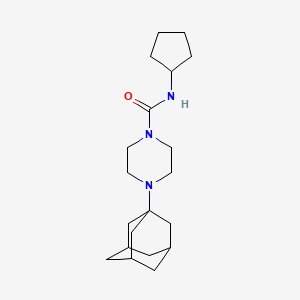
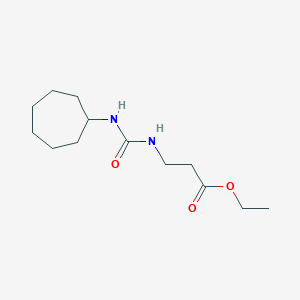
![ETHYL 3-({[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)PROPANOATE](/img/structure/B4285425.png)
![ETHYL 2-({[4-(3,4-DICHLOROPHENYL)PIPERAZINO]CARBONYL}AMINO)ACETATE](/img/structure/B4285437.png)
![ETHYL 2-[(2-{[(3-CHLORO-2-METHYLANILINO)CARBONYL]AMINO}ACETYL)AMINO]ACETATE](/img/structure/B4285438.png)

![ETHYL 2-{[(2,4-DICHLOROANILINO)CARBONYL]AMINO}ACETATE](/img/structure/B4285452.png)
